Palbociclib

Catalog No.
S538536
CAS No.
571190-30-2
M.F
C24H29N7O2
M. Wt
447.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Palbociclib

CAS Number

571190-30-2

Product Name

Palbociclib

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C24H29N7O2

Molecular Weight

447.5 g/mol

InChI

InChI=1S/C24H29N7O2/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29)

InChI Key

AHJRHEGDXFFMBM-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

6-acetyl-8-cyclopentyl-5-methyl-2-(5-piperazin-1-ylpyridin-2-ylamino)-8H-pyrido(2,3-d)pyrimidin-7-one, Ibrance, palbociclib, PD 0332991, PD-0332991, PD0332991

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C

Description

The exact mass of the compound Palbociclib is 447.23827 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of aminopyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action:

  • Palbociclib belongs to a class of drugs called cyclin-dependent kinase (CDK) 4/6 inhibitors. These drugs work by targeting CDK4 and CDK6, which are proteins involved in cell cycle progression. By inhibiting these proteins, palbociclib can slow down the growth and division of cancer cells [].

Treatment:

  • Palbociclib is primarily used in combination with other therapies, such as aromatase inhibitors (AIs) or fulvestrant, for the treatment of hormone receptor-positive, HER2-negative advanced or metastatic breast cancer [, ].
  • Research has shown that palbociclib can significantly improve progression-free survival (PFS) in patients with this type of breast cancer [, ]. PFS refers to the length of time a patient lives without their cancer worsening.

Clinical Trials:

  • The efficacy of palbociclib has been established in several large clinical trials, including PALOMA-2 and PALOMA-3. These trials demonstrated that palbociclib combined with an AI improved PFS compared to AI therapy alone in patients with HR-positive/HER2-negative advanced breast cancer [, ].

Real-World Studies:

  • Real-world studies are ongoing to investigate the effectiveness of palbociclib in clinical practice settings. These studies generally support the findings from clinical trials, showing that palbociclib can be a beneficial treatment option for patients with HR-positive/HER2-negative advanced breast cancer.

Areas of Continued Research:

  • Research is ongoing to explore the use of palbociclib in different treatment settings, such as earlier stages of breast cancer or in combination with other therapies. Additionally, researchers are investigating biomarkers that can help identify patients who are most likely to benefit from palbociclib treatment [].

Palbociclib is a second-generation cyclin-dependent kinase inhibitor, specifically targeting cyclin-dependent kinases 4 and 6 (CDK4/6). It was approved by the U.S. Food and Drug Administration in 2015 for the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced breast cancer. The chemical structure of palbociclib is characterized by the formula C24H29N7O2, with a molecular weight of approximately 447.53 daltons. Its full chemical name is 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one .

Role in Biological Systems:

  • CDK4/6 are proteins involved in cell cycle progression. Palbociclib inhibits their activity, thereby blocking the growth and division of cancer cells [].
  • In HR+ breast cancer, estrogen promotes cancer cell proliferation through CDK4/6. Palbociclib disrupts this process by targeting these kinases [].

Interaction with other Compounds:

  • Palbociclib is used in combination with other medications. For instance, it is often combined with aromatase inhibitors (AIs) that reduce estrogen production, further hindering cancer cell growth [, ].

Physical and Chemical Properties

Data on specific physical and chemical properties of Palbociclib, such as melting point, boiling point, and solubility, is not readily available in scientific literature.

Toxicity:

  • Palbociclib can cause side effects, including neutropenia (low white blood cell count), fatigue, and diarrhea [].
  • Clinical trials have established its safety profile for use in cancer treatment [].

The metabolism of palbociclib primarily involves oxidation and sulfonation reactions, followed by acylation and glucuronidation as minor pathways. The drug is predominantly metabolized by the cytochrome P450 isoenzyme 3A and sulfotransferase 2A1, resulting in the formation of inactive glucuronide and sulfamic acid conjugates. The major circulating metabolite accounts for only a small fraction of the administered dose, indicating that palbociclib itself remains largely intact in systemic circulation .

Palbociclib functions by competitively inhibiting the ATP binding site of CDK4/6, which prevents the phosphorylation of retinoblastoma protein and halts cell cycle progression from the G1 to S phase. This mechanism leads to cell cycle arrest and apoptosis in cancer cells that rely on these pathways for proliferation. Clinical trials have demonstrated significant improvements in progression-free survival when palbociclib is used in combination with aromatase inhibitors or other endocrine therapies .

The synthesis of palbociclib involves several steps, typically starting from readily available precursors. A notable method includes the reaction between 4-chloro-2-methylthio-5-pyrimidinecarboxylic acid ethyl ester and other intermediates to construct the pyrido[2,3-d]pyrimidin-7(8H)-one core. The synthesis process is characterized by conventional organic chemistry techniques such as nucleophilic substitution and coupling reactions .

Palbociclib is primarily used in oncology for treating advanced breast cancer, particularly in patients with hormone receptor-positive tumors who have not previously received systemic therapy. It is often administered in combination with letrozole or fulvestrant to enhance therapeutic efficacy and improve patient outcomes. Ongoing research is exploring its potential applications in other malignancies where CDK4/6 pathways are implicated .

Palbociclib has been shown to interact with various drugs due to its metabolism through cytochrome P450 enzymes. Strong inhibitors of CYP3A can significantly increase plasma concentrations of palbociclib, necessitating caution when co-administering these agents. Conversely, drugs that induce CYP3A may reduce its effectiveness by decreasing plasma levels. Notable interactions include those with itraconazole, which can elevate palbociclib levels substantially .

Several compounds exhibit similar mechanisms or structural features to palbociclib:

Compound NameMechanism of ActionUnique Features
RibociclibCDK4/6 inhibitorApproved for use in combination therapies; similar efficacy profile .
AbemaciclibCDK4/6 inhibitorDistinct pharmacokinetics; approved for different cancer types .
FlavopiridolBroad-spectrum CDK inhibitorEarlier generation; less selective than palbociclib .
DinaciclibMulti-CDK inhibitorTargets additional kinases beyond CDK4/6; broader action but more side effects .

Palbociclib's unique selectivity for CDK4/6 and its favorable pharmacokinetic profile make it a preferred option among cyclin-dependent kinase inhibitors for specific breast cancer treatments.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

447.23827319 g/mol

Monoisotopic Mass

447.23827319 g/mol

Boiling Point

711.5 ºC

Heavy Atom Count

33

LogP

0.99

Appearance

Yellow solid powder

Melting Point

263-266 ºC

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G9ZF61LE7G

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H360 (57.14%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (14.29%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Palbociclib is indicated in combination with [letrozole] as initial endocrine-based therapy for the treatment of human epidermal growth factor receptor type 2 (HER2)-negative and hormone receptor(HR)-positive tumors in adult patients with advanced/metastatic breast cancer. It is as well approved in combination with [fulvestrant] in patients with disease progression with prior endocrine therapy. In the official labeling, the use of palbociclib should be accompanied with either an aromatase inhibition, no restricted to letrozole, as initial endocrine-based therapy in postmenopausal women or in man. The breast cancer starts as a group of cancer cells that grow into and destroy the nearby breast tissue. This growth can spread into other parts of the body which is called metastasis. According to the location of the cancer cells, it can be categorized in ductal carcinoma and lobular carcinoma. However, other types of breast cancer include inflammatory breast cancer, Paget disease of the breast, triple negative breast cancer non-Hodgkin lymphoma and soft tissue sarcoma. In males, breast cancer is usually treated as the cases of postmenopausal women and almost all the cases are ductal carcinoma.
FDA Label
Ibrance is indicated for the treatment of hormone receptor (HR) positive, human epidermal growth factor receptor 2 (HER2) negative locally advanced or metastatic breast cancer : in combination with an aromatase inhibitor; in combination with fulvestrant in women who have received prior endocrine therapy. In pre- or perimenopausal women, the endocrine therapy should be combined with a luteinizing hormone releasing hormone (LHRH) agonist.
Treatment of Ewing sarcoma
Treatment of breast malignant neoplasms

Livertox Summary

Palbociclib is a unique cyclin-dependent kinase inhibitor that is used in combination with aromatase inhibitors in the treatment of postmenopausal women with metastatic breast cancer. Palbociclib is associated with transient and usually mild elevations in serum aminotransferase during therapy and to an unusual form of liver injury called pseudocirrhosis caused by shrinkage of tumor metastases in the liver combined with desmoplastic changes and vascular damage, that can be severe, progressive and even fatal.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Palbociclib
US Brand Name(s): Ibrance
FDA Approval: Yes
Palbociclib is approved to be used with other drugs to treat: Breast cancer that is hormone receptor positive (HR+) and HER2 negative (HER2-) and is advanced or has metastasized (spread to other parts of the body). It is used with fulvestrant in adults whose disease has gotten worse after treatment with hormone therapy.
It is used with an aromatase inhibitor in postmenopausal women and in men who have not been treated with hormone therapy.
Palbociclib is also being studied in the treatment of other types of cancer.

Pharmacology

Due to its mechanism of action, palbociclib inhibits cell growth and suppresses DNA replication in retinoblastoma tumor suppressor gene (RB) proficient cancer cells. As expected, these RB cells present a significant increase in the proportion of cells in G1 state and the presence of palbociclib produces effective dephosphorylation of RB, reduce proliferation and induce senescence causing cell-cycle arrest.[A176810] In vitro studies showed the potential for palbociclib to reduce cellular proliferation of estrogen receptor-positive breast cancer cell lines through the inhibition of the cell-cycle progression from G1 to S phase. In this study, it was demonstrated that the sensitivity of the cells significantly increased with the expression of _RB1_ and _CCND1_ and low expression of _CDKN2A_. As well, palbociclib, combined with antiestrogens, enhanced _in vivo_ antitumor activity in estrogen receptor-positive breast cancer mouse models.[A176792] In clinical trials, palbociclib, in combination with letrozole, was shown to significantly increase the progression-free survival (PFS) in patients with metastatic breast cancer without prior endocrine treatment. In the results, the PFS increased from 4.5 to 9.5 months with an overall response rate (ORR) of 24.6%.[A176789]
Palbociclib is an orally available cyclin-dependent kinase (CDK) inhibitor with potential antineoplastic activity. Palbociclib selectively inhibits cyclin-dependent kinase 4 (CDK4) and 6 (CDK6), thereby inhibiting retinoblastoma (Rb) protein phosphorylation early in the G1 phase leading to cell cycle arrest. This suppresses DNA replication and decreases tumor cell proliferation. CDK4 and 6 are serine/threonine kinases that are upregulated in many tumor cell types and play a key role in the regulation of cell cycle progression.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L01XE33
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE33 - Palbocicli

Mechanism of Action

Palbociclib is a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor that acts by binding to the ATP pocket with an IC50 in the range of 9-15 nmol/L. It is important to consider that it presents low to absent activity against other kinases. The CDK4/6 kinase is involved, with coregulatory partner cyclin D, in the G1-S transition. Hence, inhibition of this step prevents cell cycle progression in cells in whose this pathway is functioning. This step includes the pathways of the phosphorylation of retinoblastoma protein and the E2F family of transcription factors.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
CMGC group
CDK4/6 [HSA:1019 1021] [KO:K02089 K02091]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

571190-30-2

Absorption Distribution and Excretion

Palbociclib presents a linear pharmacokinetic profile and its peak plasma concentration was observed 6-12 hours after oral administration. The oral bioavailability is reported to be of 46% with a steady-state reached after 8 days and a median accumulation ratio of 2.4. The absorption of palbociclib is significantly reduced under fasting conditions and hence, food intake is recommended when this drug is administered.
The main route of elimination of palbociclib is through feces after hepatic metabolism while renal clearance seems to play a minor role accounting only for 17.5% of the eliminated dose.
The mean apparent distribution of palbociclib is 2583 L which suggests that palbociclib penetrates extensively into peripheral tissues.
The mean apparent oral clearance of palbociclib is of 63.1 L/h.

Metabolism Metabolites

Palbociclib is mainly hepatically transformed. the metabolism is mainly performed by the activities of the cytochrome P450 isoenzyme 3A and the sulfotransferase 2A1. The metabolism of palbociclib is represented mainly by reactions of oxidation and sulfonation followed by acylation and glucuronidation as minor reactions. After its metabolism, palbociclib forms mainly inactive glucuronide and sulfamic acid conjugates. The major circulating metabolite, accounting for 1.5% of the dose in excreta is is the glucuronide conjugate.

Wikipedia

Palbociclib
Ipamorelin

Biological Half Life

The mean plasma elimination half-life of palbociclib is 29 hours.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1. Finn RS, Dering J, Conklin D, Kalous O, Cohen DJ, Desai AJ, Ginther C, Atefi M, Chen I, Fowst C, Los G, Slamon DJ. PD 0332991, a selective cyclin D kinase 4/6 inhibitor, preferentially inhibits proliferation of luminal estrogen receptor-positive human breast cancer cell lines in vitro. Breast Cancer Res. 2009;11(5):R77. doi: 10.1186/bcr2419. PMID: 19874578; PMCID: PMC2790859.

2. Rocca A, Farolfi A, Bravaccini S, Schirone A, Amadori D. Palbociclib (PD 0332991) : targeting the cell cycle machinery in breast cancer. Expert Opin Pharmacother. 2014 Feb;15(3):407-20. doi: 10.1517/14656566.2014.870555. Epub 2013 Dec 26. PMID: 24369047.

3. Xu H, Yu S, Liu Q, Yuan X, Mani S, Pestell RG, Wu K. Recent advances of highly selective CDK4/6 inhibitors in breast cancer. J Hematol Oncol. 2017 Apr 24;10(1):97. doi: 10.1186/s13045-017-0467-2. PMID: 28438180; PMCID: PMC5404666.

4. Finn RS, Martin M, Rugo HS, Jones S, Im SA, Gelmon K, Harbeck N, Lipatov ON, Walshe JM, Moulder S, Gauthier E, Lu DR, Randolph S, Diéras V, Slamon DJ. Palbociclib and Letrozole in Advanced Breast Cancer. N Engl J Med. 2016 Nov 17;375(20):1925-1936. doi: 10.1056/NEJMoa1607303. PMID: 27959613.

5. McCartney A, Migliaccio I, Bonechi M, Biagioni C, Romagnoli D, De Luca F, Galardi F, Risi E, De Santo I, Benelli M, Malorni L, Di Leo A. Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice. Front Oncol. 2019 Jul 23;9:666. doi: 10.3389/fonc.2019.00666. PMID: 31396487; PMCID: PMC6664013.

Explore Compound Types